molecular formula C12H15F2NO B3008139 N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine CAS No. 1179045-52-3

N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine

Cat. No.: B3008139
CAS No.: 1179045-52-3
M. Wt: 227.255
InChI Key: HJQNHALMIREDDR-UHFFFAOYSA-N
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Description

N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine is a chemical compound characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a phenyl ring substituted with a 2,2-difluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine typically involves the reaction of 4-(2,2-difluoroethoxy)benzyl chloride with cyclopropanamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]cyclopropanamine: Similar structure but with a trifluoroethoxy group instead of a difluoroethoxy group.

    N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine: Similar structure but with the difluoroethoxy group at a different position on the phenyl ring.

Uniqueness

N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine is unique due to the specific positioning of the difluoroethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structural feature may result in distinct properties and applications compared to its similar compounds.

Properties

IUPAC Name

N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-12(14)8-16-11-5-1-9(2-6-11)7-15-10-3-4-10/h1-2,5-6,10,12,15H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQNHALMIREDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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